The Strategic Role of Methyl Indoline-6-carboxylate Hydrochloride in Modern Drug Discovery
The Strategic Role of Methyl Indoline-6-carboxylate Hydrochloride in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Key Architectural Element in Medicinal Chemistry
In the intricate landscape of pharmaceutical research and development, the identification and utilization of versatile molecular scaffolds are paramount to the successful design of novel therapeutics. Methyl indoline-6-carboxylate hydrochloride, a seemingly unassuming heterocyclic compound, has emerged as a crucial building block in the synthesis of complex, biologically active molecules. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this important synthetic intermediate, delving into its chemical identity, synthesis, and its pivotal role in the creation of targeted therapies. Understanding the nuances of this compound, from its various nomenclatures to its specific applications, empowers chemists to strategically incorporate it into their synthetic endeavors, ultimately accelerating the drug discovery pipeline.
Part 1: Decoding the Identity - Synonyms and Chemical Classifications
Precise communication in the scientific realm hinges on a clear and unambiguous understanding of chemical nomenclature. Methyl indoline-6-carboxylate hydrochloride is known by several synonyms, and recognizing these is crucial for effective literature searches and chemical sourcing.
The primary and most systematic name for this compound is methyl 2,3-dihydro-1H-indole-6-carboxylate hydrochloride . Another commonly used synonym is 6-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride .[1] It is essential to distinguish the hydrochloride salt from its free base form, methyl indoline-6-carboxylate (CAS Number: 341988-36-1), which is also referred to as methyl 2,3-dihydro-1H-indole-6-carboxylate .[2][3][4] The presence of the hydrochloride salt significantly influences the compound's physical properties, such as its solubility and stability, which are critical considerations in synthetic and formulation chemistry.
| Identifier | Value |
| Primary Name | Methyl indoline-6-carboxylate hydrochloride |
| Systematic Name | Methyl 2,3-dihydro-1H-indole-6-carboxylate hydrochloride |
| Synonym | 6-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride[1] |
| CAS Number | 1187928-05-7[3] |
| Molecular Formula | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 213.66 g/mol |
It is also important to differentiate this indoline structure from its unsaturated counterpart, methyl indole-6-carboxylate , and the oxidized form, methyl 2-oxoindoline-6-carboxylate . While structurally related, their chemical reactivity and applications differ significantly.
Part 2: The Synthetic Blueprint - From Precursors to the Final Salt
The synthesis of methyl indoline-6-carboxylate hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and efficient synthetic strategy involves the reduction of an indole precursor followed by esterification and, finally, salt formation.
Conceptual Synthetic Workflow
Caption: A conceptual workflow for the synthesis of Methyl Indoline-6-carboxylate Hydrochloride.
Detailed Step-by-Step Synthesis Protocol
Step 1: Esterification of Indole-6-carboxylic Acid
The synthesis often commences with the readily available indole-6-carboxylic acid. The carboxylic acid is converted to its methyl ester, methyl indole-6-carboxylate.
-
Protocol:
-
Suspend indole-6-carboxylic acid in methanol.
-
Cool the mixture to 0°C.
-
Slowly add thionyl chloride (SOCl₂) dropwise. The use of thionyl chloride is a classic and effective method for converting carboxylic acids to their corresponding acyl chlorides, which then readily react with the alcohol (in this case, methanol) to form the ester. The in-situ formation of the acyl chloride under these conditions drives the reaction to completion.
-
Reflux the reaction mixture for several hours.
-
Remove the solvent under reduced pressure.
-
The crude product is then worked up by dissolving in an organic solvent like ethyl acetate and washing with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is evaporated to yield methyl indole-6-carboxylate.
-
Step 2: Reduction of the Indole Ring to Indoline
The aromatic indole ring is then reduced to the saturated indoline ring. This transformation is a critical step that imparts the desired structural properties for its subsequent use as a building block.
-
Protocol:
-
A mixture of zinc dust and a strong acid, such as 85% phosphoric acid, is prepared. This combination is an effective reducing agent for indoles, often providing better yields and fewer side products compared to other methods that might lead to polymerization of the indole.
-
Methyl indole-6-carboxylate is added to the acidic zinc mixture.
-
The reaction is heated for several hours to drive the reduction.
-
After cooling, the reaction mixture is carefully neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated to give the free base, methyl indoline-6-carboxylate.
-
Step 3: Formation of the Hydrochloride Salt
The final step involves the conversion of the free base to its hydrochloride salt, which often improves the compound's stability and handling characteristics.
-
Protocol:
-
The purified methyl indoline-6-carboxylate (free base) is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
A solution of hydrogen chloride (HCl) in the same or a compatible solvent is added dropwise with stirring. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the ester and to ensure the precipitation of the hydrochloride salt.
-
The hydrochloride salt typically precipitates out of the solution.
-
The solid is collected by filtration, washed with the anhydrous solvent to remove any unreacted starting material or excess HCl, and dried under vacuum.
-
This self-validating protocol ensures the formation of the desired product at each stage, with purification and characterization (e.g., NMR, mass spectrometry) being essential to confirm the identity and purity of the intermediates and the final product.
Part 3: A Cornerstone in Tyrosine Kinase Inhibitor Synthesis - The Case of Nintedanib
The significance of methyl indoline-6-carboxylate hydrochloride in drug discovery is prominently illustrated by its role as a key intermediate in the synthesis of Nintedanib (Ofev® and Vargatef®).[1][2][5] Nintedanib is a potent triple angiokinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[6] It is approved for the treatment of idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer.[1]
The indoline-6-carboxylate moiety forms the core scaffold upon which the rest of the Nintedanib molecule is constructed.[2] The synthesis of Nintedanib from a related intermediate, methyl 2-oxoindoline-6-carboxylate, highlights the importance of this structural motif.
Synthetic Workflow for Nintedanib Highlighting the Indoline Intermediate's Role
Caption: A simplified workflow illustrating the role of the indoline core in the synthesis of Nintedanib.
The synthesis of Nintedanib typically starts from methyl 2-oxoindoline-6-carboxylate, a derivative of the topic compound. This oxo-derivative is first activated through a condensation reaction.[7][8] The resulting activated indolinone intermediate is then coupled with a pre-synthesized aniline side chain to form the final Nintedanib molecule.[9] This convergent synthesis strategy underscores the importance of having a reliable and scalable method for producing the core indoline scaffold. The 6-methoxycarbonyl group is a critical feature of the molecule, contributing to its binding affinity and overall pharmacological profile.
Part 4: Physicochemical Properties and Safe Handling
A thorough understanding of a compound's physicochemical properties is essential for its safe handling, storage, and effective use in synthesis.
Physicochemical Data (for the closely related free base and derivatives):
| Property | Value | Compound |
| Melting Point | 76-80 °C (lit.) | Methyl indole-6-carboxylate |
| Molecular Weight | 177.20 g/mol | Methyl indoline-6-carboxylate[4] |
| Appearance | Off-white powder | Methyl indoline-6-carboxylate hydrochloride[3] |
Note: Specific data for the hydrochloride salt can vary between suppliers.
Safety and Handling
Hazard Identification (based on related compounds):
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[11]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11][12]
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the material and place it in a suitable container for disposal.
Conclusion: A Versatile Tool for Advancing Therapeutic Innovation
Methyl indoline-6-carboxylate hydrochloride represents more than just a chemical intermediate; it is a testament to the power of strategic molecular design in modern drug discovery. Its versatile indoline core, coupled with the reactive handle of the methyl ester, provides medicinal chemists with a powerful tool to construct complex molecular architectures with tailored pharmacological activities. The prominent role of its derivative as a cornerstone in the synthesis of the blockbuster drug Nintedanib is a clear indicator of its significance. As the quest for novel therapeutics continues, the demand for well-characterized and readily accessible building blocks like methyl indoline-6-carboxylate hydrochloride will undoubtedly grow. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is essential for any researcher or scientist aiming to contribute to the next generation of innovative medicines.
References
-
Nintedanib Synthesis: The Crucial Role of Methyl 2-Oxoindoline-6-carboxylate. (n.d.). Retrieved from [Link]
-
synthesis of 2-indolinone derivatives - Justia Patents. (2020, September 24). Retrieved from [Link]
- CN113354599A - Preparation method of nintedanib key intermediate - Google Patents. (n.d.).
- CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents. (n.d.).
- CA2705490A1 - Indolinone derivatives and process for their manufacture - Google Patents. (n.d.).
-
Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate - Technical Disclosure Commons. (2022, July 1). Retrieved from [Link]
- PL207445B1 - 6-position substituted indoline, production and use thereof as a medicament - Google Patents. (n.d.).
-
Methyl indole-6-carboxylate | C10H9NO2 | CID 639844 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Product Information - Methyl Chloride: Handling, Storage, and Safety - Olin Chlor Alkali. (n.d.). Retrieved from [Link]
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. nbinno.com [nbinno.com]
- 3. METHYL INDOLINE-6-CARBOXYLATE HCL [allbiopharm.com]
- 4. 341988-36-1|Methyl indoline-6-carboxylate|BLD Pharm [bldpharm.com]
- 5. tdcommons.org [tdcommons.org]
- 6. Nintedanib synthesis - chemicalbook [chemicalbook.com]
- 7. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents [patents.google.com]
- 8. CA2705490A1 - Indolinone derivatives and process for their manufacture - Google Patents [patents.google.com]
- 9. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]
- 10. Methyl indole-6-carboxylate | C10H9NO2 | CID 639844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. synquestlabs.com [synquestlabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
